molecular formula C9H11N B3023641 2-phenylcyclopropan-1-amine CAS No. 54-97-7

2-phenylcyclopropan-1-amine

Cat. No.: B3023641
CAS No.: 54-97-7
M. Wt: 133.19 g/mol
InChI Key: AELCINSCMGFISI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-phenylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclization of the side chain of amphetamine . Another method includes the reaction of phenylmagnesium bromide with cyclopropanone oxime, followed by reduction with lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amines .

Scientific Research Applications

2-phenylcyclopropan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenylcyclopropan-1-amine is unique due to its specific structure, which allows it to interact effectively with monoamine oxidase enzymes. This interaction is not as pronounced in other similar compounds, making it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

2-phenylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCINSCMGFISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859306
Record name 2-Phenylcyclopropan-1-amine
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Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

79-80 °C @ 1.5-1.6 mm Hg
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
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Solubility

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name Tranylcypromine
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Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
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Mechanism of Action

Tranylcypromine irreversibly and nonselectively inhibits monoamine oxidase (MAO). Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing. Since depression is associated with low levels of monoamines, the inhibition of MAO serves to ease depressive symptoms, as this results in an increase in the concentrations of these amines within the CNS., RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19.
Details Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155
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Details Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155
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Color/Form

Liquid

CAS No.

155-09-9, 54-97-7
Record name Tranylcypromine
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Record name 2-Phenylcyclopropan-1-amine
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Record name 2-Phenylcyclopropylamine
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Melting Point

79-80 °C at 1.50E+00 mm Hg, MP: 164-166 °C /Hydrochloride/
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
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Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
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Synthesis routes and methods I

Procedure details

3.5 g of 4-bromo-2-nitro-cyclopropylbenzene are dissolved in 30 ml of ethanol and, after addition of 0.5 g of palladium-on-charcoal (10%), are hydrogenated in a Parr apparatus at room temperature under a hydrogen pressure of 5 bar for 2.5 hours. After cooling, the solvent is distilled off in a rotary evaporator and the residue is rendered alkaline with 1N sodium hydroxide solution and extracted three times with 50 ml of ether each time. The combined organic phases are dried over sodium sulphate, the solvent is distilled off in a rotary evaporator and the residue is purified by column chromatography.
Name
4-bromo-2-nitro-cyclopropylbenzene
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Generally, the trans isomer of 2-phenylcyclopropylamine is prepared by reacting styrene with ethyl diazoacetate and forming the ester, ethyl 2-phenylcyclopropanecarboxylate. The resulting ester is hydrolyzed to the 2-phenylcyclopropanecarboxylic acid. At this stage there are 3 to 4 parts of the trans isomer to 1 part of the cis isomer. A complete separation is accomplished by recrystallizing the acid from hot water. The pure trans isomer comes out as crystalline material while the cis isomer stays in solution. The trans 2-phenylcyclopropanecarboxylic acid is then reacted with thionyl chloride to form the acid chloride which is then successively treated with sodium azide and subjected to the curtius degradation. The isocyanate formed by this procedure is hydrolyzed readily to the (+) (-) 2-phenylcyclopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenylcyclopropan-1-amine
Reactant of Route 2
2-phenylcyclopropan-1-amine
Reactant of Route 3
2-phenylcyclopropan-1-amine
Reactant of Route 4
2-phenylcyclopropan-1-amine
Reactant of Route 5
2-phenylcyclopropan-1-amine
Reactant of Route 6
2-phenylcyclopropan-1-amine
Customer
Q & A

Q1: What is the primary mechanism of action of tranylcypromine?

A1: Tranylcypromine acts primarily as a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). [, , , ] Monoamine oxidases are enzymes responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain. []

Q2: Are there other mechanisms of action associated with tranylcypromine?

A2: Yes, research suggests that tranylcypromine can directly impact norepinephrine release and reuptake, independent of its MAO inhibition. [] It can discharge norepinephrine extraneuronally onto receptors and may also inhibit the neuronal reuptake of norepinephrine. []

Q3: How does tranylcypromine’s effect on neurotransmitters relate to its clinical use?

A3: The increase in serotonin, norepinephrine, and dopamine levels in the brain resulting from MAO inhibition is thought to contribute to tranylcypromine’s antidepressant effects. [, , ]

Q4: Does tranylcypromine preferentially inhibit MAO-A or MAO-B at clinically relevant doses?

A4: While tranylcypromine is considered a non-selective MAO inhibitor, meaning it inhibits both MAO-A and MAO-B, its affinity for each subtype may be dose-dependent. []

Q5: How does the irreversible inhibition of MAO by tranylcypromine impact its clinical use?

A5: Irreversible inhibition means that new MAO enzymes need to be synthesized for normal neurotransmitter metabolism to resume. This leads to a prolonged duration of action, which can be both beneficial and challenging clinically. [, ]

Q6: Does tranylcypromine affect the metabolism of other drugs?

A6: Yes, tranylcypromine can inhibit the degradation of certain drugs like meperidine, potentially leading to dangerous drug interactions. []

Q7: How does the intake of tyramine-rich foods become a concern with tranylcypromine?

A7: Tranylcypromine's inhibition of MAO-A in the gut prevents the breakdown of dietary tyramine. This can lead to a sudden release of norepinephrine, potentially causing a hypertensive crisis. [, , ]

Q8: Does tranylcypromine affect platelet aggregation?

A8: Research in mice suggests that tranylcypromine can enhance platelet aggregation in cerebral microvessels, possibly due to its inhibition of prostacyclin synthesis. []

Q9: How does tranylcypromine compare to other MAO inhibitors?

A9: Studies comparing tranylcypromine to other MAO inhibitors, such as moclobemide (a reversible and selective MAO-A inhibitor) and L-deprenyl (a more selective MAO-B inhibitor), highlight differences in efficacy, tolerance, and side effect profiles. [, , , , ]

Q10: What is the molecular formula and weight of tranylcypromine?

A10: The molecular formula of tranylcypromine is C9H11N, and its molecular weight is 133.19 g/mol. []

Q11: Has research explored modifying the structure of tranylcypromine?

A11: Yes, research has explored the synthesis and evaluation of fluorinated analogs of tranylcypromine, aiming to improve its pharmacological properties and reduce side effects. []

Q12: What are some of the in vitro and in vivo models used to study tranylcypromine's effects?

A12: Researchers have employed various models including primary cultured rat retinal ganglion cells [], rat isolated vas deferens [], mouse cerebral microvessels [], and rat hippocampal neurons [].

Q13: Has tranylcypromine been studied in clinical trials for conditions other than depression?

A13: Yes, tranylcypromine has been investigated in clinical trials for conditions such as Alzheimer's disease [].

Q14: What are some of the known side effects associated with tranylcypromine?

A14: Tranylcypromine can cause a range of side effects, including orthostatic hypotension, headache, and potential for hypertensive crisis with tyramine-containing foods. [, , , , ]

Q15: How does the safety profile of tranylcypromine compare to other antidepressants?

A15: Tranylcypromine is generally considered to have a less favorable safety profile compared to newer antidepressants, particularly due to potential drug and food interactions. [, ]

Q16: What are some potential areas of future research on tranylcypromine?

A16: Further research could explore the development of more selective MAO inhibitors with improved safety profiles, delve deeper into the non-MAO-related effects of tranylcypromine, and investigate its potential in other therapeutic areas. [, ]

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